molecular formula C13H8BrClN2 B1335261 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 477886-81-0

3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine

Cat. No. B1335261
M. Wt: 307.57 g/mol
InChI Key: QFRGJBSPRQPFFD-UHFFFAOYSA-N
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Description

The compound 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved from α-bromoketones and 2-aminopyridines. In one study, the synthesis was performed in ethyl acetate via one-pot tandem cyclization/bromination without the need for a base, leading to the formation of versatile 3-bromoimidazopyridines that could be further transformed into other skeletons . Another approach for synthesizing related compounds involves the use of ionic liquids, which can simplify the reaction workup and allow for the reuse of the ionic liquid .

Molecular Structure Analysis

While the specific molecular structure of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is not directly discussed in the provided papers, related compounds have been studied using single crystal X-ray diffraction data. These studies reveal insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing of similar bromo-imidazo-pyridine derivatives .

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-a]pyridine derivatives includes their ability to undergo further functionalization. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, demonstrating the potential for these compounds to participate in various chemical reactions, such as condensation and alkylation, to yield a diverse array of products . Additionally, the reactivity of these compounds can be harnessed to construct new polyheterocyclic ring systems, as demonstrated by the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine are not explicitly detailed in the provided papers. However, the properties of similar brominated heterocyclic compounds have been explored. These compounds often exhibit significant molecular stability and can form various intermolecular interactions that influence their solid-state packing. The presence of bromine and chlorine atoms in the structure suggests that the compound would have a relatively high molecular weight and could be reactive towards nucleophilic substitution reactions .

Scientific Research Applications

Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation

The compound 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine has been utilized in the synthesis of 3-alkenylimidazo[1,2-a]pyridines using palladium(0)-catalyzed C-H alkenylation, optimized for a variety of imidazo[1,2-a]pyridine derivatives. This method offers a route to polyfunctional compounds and demonstrates the compatibility of the synthesis with the presence of a chloro substituent in the 6-position (Koubachi et al., 2008).

Halogenation Using Sodium Halides

Another application involves the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium chloride/bromide/iodide as halogen sources. This method provides an efficient access to halogenated imidazo[1,2-a]pyridines, including 3-bromo-2-arylimidazo[1,2-a]pyridines, which can be converted to C3-substituted derivatives through cross-coupling reactions (Katrun & Kuhakarn, 2019).

Electrophilic Substitution Processes

The electrophilic substitution reactions of 3-nitroso-2-arylimidazo[1,2-a]pyridine have shown that bromine may substitute the nitroso group, and electronic influence on this ipsoelectrophilic process was assessed. This study is significant in the context of biological applications, as products containing the imidazo[1,2-a]pyridine moiety have been used in commercial applications (Salgado-Zamora et al., 2008).

Synthesis of Fluorescent Derivatives

Imidazo[1,2-a]pyridines have also been synthesized with diverse fluorescent emissions. For instance, 1,3-diarylated imidazo[1,5-a]pyridines exhibit a wide range of fluorescent emissions with improved quantum yields compared to monoarylated ones. This highlights the potential of imidazo[1,2-a]pyridines in developing fluorescent materials (Shibahara et al., 2009).

Antibacterial Properties

A study on the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has contributed to the development of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives with potential antibacterial properties. This highlights the medicinal chemistry applications of imidazo[1,2-a]pyridine derivatives (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Pyrido[1,2-a]benzimidazole Derivatives

The compound has been employed in a rhodium-catalyzed annulation with alkynes to synthesize pyrido[1,2-a]benzimidazole derivatives. This process tolerates various substituents like chloro, bromo, cyano, and methoxycarbonyl groups, indicating its versatility in synthesizing complex heterocyclic compounds (Peng et al., 2015).

Safety And Hazards

“3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry. Given its wide range of bioactivity, it could be a promising candidate for drug development .

properties

IUPAC Name

3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-13-12(9-4-2-1-3-5-9)16-11-7-6-10(15)8-17(11)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRGJBSPRQPFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403269
Record name 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine

CAS RN

477886-81-0
Record name 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Chen, Y Wang, Q Liu, Y Guo, S Cao… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary A CuX‐mediated regioselective halogenation reaction of 2‐phenylimidazo[1,2‐a]pyridine in the presence of oxygen is introduced in this paper. This reaction …
Number of citations: 1 onlinelibrary.wiley.com
H Jiang, D Guo, Y Zhang, QP Shen, S Tang, J You… - …, 2020 - thieme-connect.com
By using pyridinium tribromide as the bromo source, an efficient and practical protocol for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted and Na …
Number of citations: 15 www.thieme-connect.com
PP Sen, VJ Roy, S Raha Roy - The Journal of Organic Chemistry, 2022 - ACS Publications
An atom economic method demonstrates the involvement of noncovalent interaction via hydrogen or halogen bonding interaction in triggering paired electrolysis for the group transfer …
Number of citations: 6 pubs.acs.org
Y Yuan, A Yao, Y Zheng, M Gao, Z Zhou, J Qiao, J Hu… - Iscience, 2019 - cell.com
Organic halides (RX) are prevalent structural motifs in pharmaceutical molecules and key building blocks for the synthesis of fine chemicals. Although a number of routes are available …
Number of citations: 112 www.cell.com
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com

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